1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include studying the kinetics of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Complexing with Transition Metals
Mcquillin and Parker (1975) studied the catalytic oxidation of compounds structurally related to 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene, revealing their potential in forming methyl ketones and undergoing alkene isomerisation reactions when reacted with rhodium(III) and thallium(III) (Mcquillin & Parker, 1975).
Photochemical Studies
Arnold and Mcmanus (1998) investigated the photochemical nucleophile-olefin combination and aromatic substitution reactions of compounds similar to the specified chemical, which included the formation of cyclic adducts (Arnold & Mcmanus, 1998). This research highlights the potential of such compounds in photochemical applications.
Radical Chain Reactions in Crystal Structures
Yamamoto et al. (1997) explored the radical chain reactions in γ-irradiated crystals of a compound similar to the specified chemical, leading to a unique selective dimerization. This finding is significant for understanding the behavior of such chemicals under specific conditions (Yamamoto et al., 1997).
Methoxycarbonylation of Alkynes
Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, with a focus on compounds structurally related to the specified chemical. They found a high regioselectivity and activity in the formation of unsaturated esters (Magro et al., 2010).
Photoluminescent Properties
Lowe and Weder (2002) synthesized and analyzed the photoluminescent properties of compounds, including 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which bear resemblance to the specified chemical. Their study showed large bathochromic shifts consistent with the formation of excimers, highlighting potential applications in photoluminescent materials (Lowe & Weder, 2002).
Energy-Level Alignment in Solar Cells
Mandoc et al. (2007) investigated the energy-level alignment in solar cells using blends of polymers related to this compound. They focused on understanding the enhanced efficiency upon annealing in these solar cells (Mandoc et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZJZUJFGLNKH-OCKXMSAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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